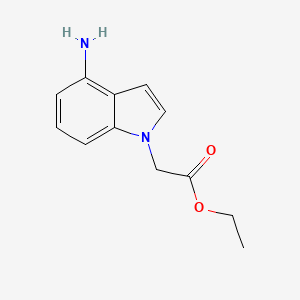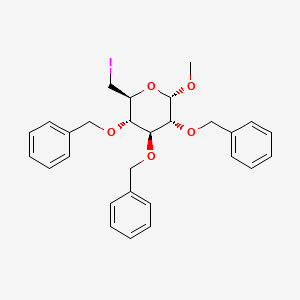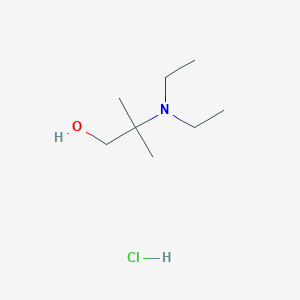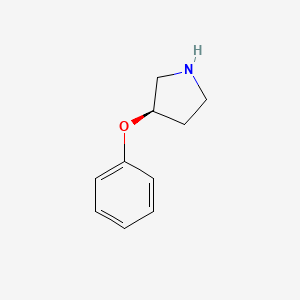
2-(3-Methoxypropoxy)aniline
Übersicht
Beschreibung
“2-(3-Methoxypropoxy)aniline” is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 . It is also known as Amaneal, which is a registered trademark of Polynt Composites USA Inc. It is in liquid form .
Molecular Structure Analysis
The InChI code for “2-(3-Methoxypropoxy)aniline” is 1S/C10H15NO2/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6H,4,7-8,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Wissenschaftliche Forschungsanwendungen
Supercapacitors and Electrochemical Applications
2-(3-Methoxypropoxy)aniline and its derivatives have been studied for their potential in supercapacitor applications. Research by Basnayaka et al. (2013) focused on nanocomposite materials based on graphene and derivatives of polyaniline (PANI), including methoxy aniline, for supercapacitor applications. The study showed that the methoxy aniline derivatives exhibited promising electrochemical properties, making them suitable for use in energy storage devices (Basnayaka, Ram, Stefanakos, & Kumar, 2013).
Electrosynthesis and Polymerization
Electrochemical polymerization of methoxy aniline derivatives has been explored in various studies. Cattarin et al. (1988) investigated the electrosynthesis and properties of ring-substituted polyanilines, including methoxy aniline. The study provided insights into the polymerization process and the resulting polymeric materials, highlighting their potential applications in various fields such as conductive materials and sensors (Cattarin, Doubova, Mengoli, & Zotti, 1988).
Environmental Applications
Methoxyanilines, including 2-methoxyaniline, have been evaluated for their removal from wastewater due to their toxic and carcinogenic properties. Chaturvedi and Katoch (2020) studied the Fenton-like oxidation process for degrading methoxyanilines using laterite soil as a source of iron. This research is crucial for developing effective methods to treat wastewater containing hazardous chemicals (Chaturvedi & Katoch, 2020).
Molecular Structure Analysis
The molecular structure and properties of methoxy aniline derivatives have also been a subject of study. Efil and Bekdemir (2014) conducted theoretical and experimental investigations on the molecular structure, IR, NMR spectra, and HOMO-LUMO analysis of 4-methoxy-N-(3-phenylallylidene) aniline. Such studies are essential for understanding the chemical properties and potential applications of these compounds (Efil & Bekdemir, 2014).
Biomedical Research
In the field of biomedical research, 2-(3-Methoxypropoxy)aniline derivatives have been investigated for various applications. Tian et al. (2015) synthesized a novel Schiff-base fluorescent sensor for aluminum(III) ions using 4-Methoxy-N-((8-methylquionline-2yl)methylene)aniline. This sensor demonstrated potential for monitoring Al3+ concentrations in biological systems (Tian, Yan, Yang, & Tian, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-(3-methoxypropoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6H,4,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTSBNWTHMKSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropoxy)aniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxazolidinone, 3-[3-fluoro-4-[6-(1-methyl-1H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-, (5R)-](/img/structure/B3158276.png)



![2-((5-(hydroxymethyl)-2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)-6-methylpyridin-3-ol](/img/structure/B3158322.png)


![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B3158338.png)




![1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B3158378.png)